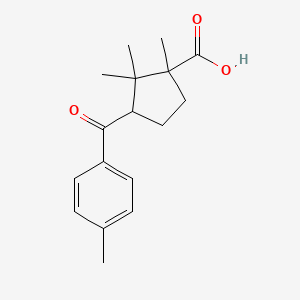
N-Ethyl-N,N-dihexadecylhexadecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,N-dihexadecylhexadecan-1-aminium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its long alkyl chains and a positively charged nitrogen atom, which makes it highly effective in interacting with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dihexadecylhexadecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction can be represented as follows:
[ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ]
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{X} ) is the alkyl halide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dihexadecylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the alkyl chains or the nitrogen center.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized quaternary ammonium compounds.
Scientific Research Applications
N-Ethyl-N,N-dihexadecylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in formulations of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dihexadecylhexadecan-1-aminium involves its interaction with negatively charged surfaces and molecules. The positively charged nitrogen atom allows it to bind to negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-dodecylamine: Another quaternary ammonium compound with shorter alkyl chains.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant with similar properties but different alkyl chain length.
Benzalkonium chloride: A common disinfectant with a similar quaternary ammonium structure.
Uniqueness
N-Ethyl-N,N-dihexadecylhexadecan-1-aminium is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties and interaction capabilities. Its long alkyl chains provide enhanced hydrophobic interactions, making it particularly effective in applications requiring strong surfactant activity.
Properties
CAS No. |
61391-98-8 |
|---|---|
Molecular Formula |
C50H104N+ |
Molecular Weight |
719.4 g/mol |
IUPAC Name |
ethyl(trihexadecyl)azanium |
InChI |
InChI=1S/C50H104N/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51(8-4,49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-50H2,1-4H3/q+1 |
InChI Key |
DPVIZRIYVLHBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582193.png)
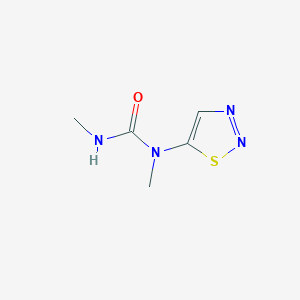
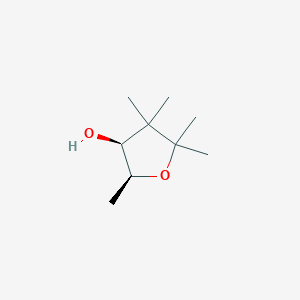
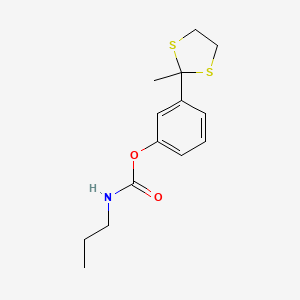
![Acetic acid--[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol (1/1)](/img/structure/B14582205.png)
![5-Amino-7-methyl-2-phenyl-2,3-dihydro[1,3]oxazolo[4,5-d]pyrimidin-2-ol](/img/structure/B14582208.png)
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine](/img/structure/B14582215.png)
![Ethyl [2-(1,3-diethoxyprop-2-en-1-yl)phenyl]carbamate](/img/structure/B14582230.png)
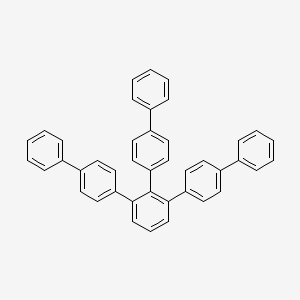
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-](/img/structure/B14582242.png)
![Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14582249.png)
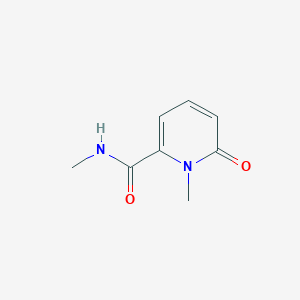
![4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14582265.png)
